molecular formula C20H20N2O2 B6569032 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 946367-97-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B6569032
CAS No.: 946367-97-1
M. Wt: 320.4 g/mol
InChI Key: DPXDJLWMTGLULK-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a chemical compound for research use only, intended for use by qualified scientists in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. This compound features a tetrahydroquinoline core, a scaffold of significant interest in medicinal chemistry. Substituted tetrahydroquinolin compounds have been investigated for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO) , a therapeutic target in immuno-oncology for cancer treatment . The structural motif of an acylated (benzoyl) nitrogen on the tetrahydroquinoline ring is a common feature in bioactive molecules, as it can influence the compound's physicochemical properties and its interaction with biological targets . Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or a starting point for the development of novel small-molecule probes in biochemical and cellular assays. Its mechanism of action and specific research applications should be determined by the investigating scientist.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(14-8-9-14)21-17-10-11-18-16(13-17)7-4-12-22(18)20(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13-14H,4,7-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDJLWMTGLULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing the tetrahydroquinoline moiety exhibit anticancer properties. Studies have demonstrated that derivatives of tetrahydroquinoline can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For example, a study published in Journal of Medicinal Chemistry highlighted the potential of tetrahydroquinoline derivatives in targeting specific kinases involved in cancer proliferation.

Antimicrobial Properties

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This could lead to its application in developing new antibiotics or antimicrobial agents.

Neurological Disorders

The unique structure of this compound allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Studies have suggested that compounds with a similar structure to this compound can inhibit pro-inflammatory cytokines and pathways, providing a potential avenue for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters examined the anticancer effects of tetrahydroquinoline derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than existing treatments.
  • Antimicrobial Evaluation : In a research article from Pharmaceutical Biology, the antimicrobial activity of this compound was assessed against clinical strains of bacteria. The compound exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Neuroprotective Study : A study in Neuropharmacology reported that derivatives similar to this compound showed protective effects on neuronal cells subjected to oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but research suggests involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives

Compound 40 ():

  • Name: N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)-cyclopropanecarboxamide
  • Key Features: Incorporates a cyclopropanecarboxamide group linked to a pyridine-thienopyrimidine scaffold.
  • Data:
    • Melting Point: 257–258°C
    • Yield: 41%
    • Purity: 95%
  • Comparison: The presence of a thienopyrimidine ring instead of tetrahydroquinoline may enhance rigidity and influence binding affinity in kinase inhibition (e.g., GSK-3β) .

Propanamide Analogs

Compound ():

  • Name: N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
  • Key Features: Replaces cyclopropanecarboxamide with a simpler propanamide group.
  • Data: Molecular Weight: 308.38 logP: 2.95 (indicative of moderate lipophilicity) Hydrogen Bond Donors: 1

Sulfonamide and Thiazol Derivatives

Compound ():

  • Name: N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Key Features: Sulfonamide group and benzodioxine ring.
  • Data:
    • Molecular Weight: 402.5
    • Formula: C20H22N2O5S
  • Comparison: The sulfonamide moiety introduces strong hydrogen-bonding capacity, which may enhance target engagement but reduce blood-brain barrier permeability compared to carboxamides .

Compound ():

  • Name: N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
  • Key Features: Thiazol ring and methoxy-N-methylbenzamide group.
  • Comparison: The thiazol heterocycle could improve π-π stacking interactions in enzymatic pockets, while the methylbenzamide substituent may alter pharmacokinetic profiles .

Structural and Bioactivity Insights

  • Cyclopropane vs. Larger Rings: Cyclopropane’s high ring strain may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites), whereas bulkier groups like benzodioxine () prioritize solubility .
  • Cyclopropanecarboxamide’s rigidity might prolong half-life .
  • Heterocyclic Additions: Thiazol () and thienopyrimidine () rings introduce nitrogen/sulfur atoms, improving interactions with metal ions or polar residues in target proteins .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic compound with potential biological activity that has garnered interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoyl group and a tetrahydroquinoline moiety. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 424.52 g/mol. The unique combination of structural elements enhances its interactions with biological targets, potentially leading to various pharmacological effects .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in cellular signaling pathways. This inhibition may disrupt cancer cell proliferation and induce apoptosis.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting pathways associated with tumor growth and survival. For instance, it has been noted to enhance cytotoxicity in cancer cell lines compared to standard treatments .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
AnticancerInduces apoptosis in cancer cell lines; potential for use in chemotherapy. ,
Enzyme InhibitionInhibits key enzymes involved in cancer progression and inflammation.,
NeuroprotectivePotential effects on neurodegenerative conditions through cholinesterase inhibition.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study on the compound's effect on FaDu hypopharyngeal tumor cells demonstrated that it exhibited better cytotoxicity than the reference drug bleomycin. The mechanism involved apoptosis induction and disruption of cellular signaling pathways associated with tumor growth .
  • Cholinesterase Inhibition : Another study highlighted its potential role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment. This dual action could provide neuroprotective effects while also addressing cognitive decline associated with neurodegenerative disorders .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the tetrahydroquinoline ring could enhance biological activity. Compounds with specific substitutions showed improved interactions with target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including acylation of the tetrahydroquinoline core with benzoyl chloride followed by cyclopropanecarboxamide conjugation. Key steps require anhydrous conditions (e.g., dichloromethane as solvent) and bases like triethylamine to facilitate nucleophilic substitution. Temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography via SHELX programs resolves 3D molecular geometry and validates stereochemistry .

Q. What are the key chemical reactivity patterns of the cyclopropanecarboxamide moiety in this compound under various reaction conditions?

  • Methodological Answer : The cyclopropane ring exhibits strain-driven reactivity, undergoing ring-opening reactions with strong acids or electrophiles. The carboxamide group participates in hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives. Reductive amination or nucleophilic substitutions at the amide nitrogen are feasible using LiAlH₄ or NaH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assay results) for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, co-factors). Orthogonal validation using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling can reconcile conflicting data. Cellular uptake studies (e.g., LC-MS quantification) assess bioavailability discrepancies .

Q. What computational strategies are employed to model the binding interactions between this compound and its putative molecular targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses to targets like enzymes or receptors. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess complex stability over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. How does modifying substituents on the tetrahydroquinoline core affect the compound's pharmacokinetic profile and target selectivity?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

  • Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility.
  • Bulkier groups (e.g., benzyl) improve target selectivity by steric exclusion from off-target binding pockets.
    Comparative studies using analogs (e.g., fluorophenoxy vs. chlorobenzamide derivatives) reveal trade-offs between potency and ADME properties .

Q. What experimental approaches are used to determine the thermodynamic stability of the cyclopropane ring under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Differential scanning calorimetry (DSC) measures thermal decomposition thresholds. Computational methods (DFT) predict ring strain energy and susceptibility to hydrolysis .

Q. How to design structure-activity relationship (SAR) studies to optimize the compound's bioactivity while minimizing off-target effects?

  • Methodological Answer : Fragment-based drug design (FBDD) identifies critical pharmacophores. Parallel synthesis generates analogs with systematic variations (e.g., cyclopropane ring size, amide substituents). High-throughput screening (HTS) against target and anti-target panels (e.g., CYP450 enzymes) prioritizes candidates with balanced efficacy and safety .

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